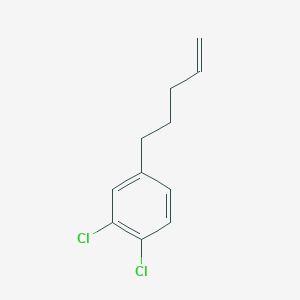

5-(3,4-Dichlorophenyl)-1-pentene

Description

5-(3,4-Dichlorophenyl)-1-pentene is an organochlorine compound featuring a pentene chain substituted with a 3,4-dichlorophenyl group. The 3,4-dichlorophenyl moiety is known to confer significant biological activity, including antimicrobial and cytotoxic properties, as observed in related compounds . The compound’s reactivity is influenced by the electron-withdrawing chlorine substituents and the alkene’s susceptibility to electrophilic addition or polymerization.

Properties

IUPAC Name |

1,2-dichloro-4-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h2,6-8H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFMPJVCKKILOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-1-pentene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-(3,4-Dichlorophenyl)-1-pentene may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are crucial factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1-pentene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1-pentene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in the study of biochemical pathways and interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(3,4-Dichlorophenyl)-1-pentene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

| Compound Name | CAS Number | Core Structure | Key Substituents |

|---|---|---|---|

| 3,4-Dichlorophenol | 95-77-2 | Phenol | -OH, 3-Cl, 4-Cl |

| 2,6-Dichlorophenol | 87-65-0 | Phenol | -OH, 2-Cl, 6-Cl |

| (3,4-Dichlorophenyl)-oxadiazole-thione (Compound 4) | N/A | 1,3,4-Oxadiazole-2-thione | 3,4-Cl, -S- ring |

| 5-(3,4-Dichlorophenyl)-1-pentene | Not listed | 1-Pentene | 3,4-Cl, terminal alkene |

Key Observations :

- Substituent Position : The 3,4-dichloro configuration enhances electrophilicity compared to 2,6-dichloro derivatives, affecting reactivity in synthesis and biological interactions .

- Functional Groups : The oxadiazole-thione derivatives (e.g., Compound 4) exhibit higher polarity and hydrogen-bonding capacity due to the heterocyclic ring and thione group, unlike 5-(3,4-Dichlorophenyl)-1-pentene, which is more hydrophobic .

Physicochemical Properties

- Solubility: Dichlorophenol derivatives (e.g., 3,4-dichlorophenol) are moderately soluble in polar solvents due to hydroxyl groups, whereas 5-(3,4-Dichlorophenyl)-1-pentene’s alkene chain reduces polarity, favoring solubility in organic solvents.

- Stability : The thione group in Compound 4 increases thermal stability compared to the alkene in 5-(3,4-Dichlorophenyl)-1-pentene, which may polymerize under heat or light .

Biological Activity

5-(3,4-Dichlorophenyl)-1-pentene is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: 5-(3,4-Dichlorophenyl)-1-pentene

- CAS Number: 1996234-30-0

- Molecular Formula: C11H12Cl2

The compound features a pentene backbone substituted with a dichlorophenyl group, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 5-(3,4-Dichlorophenyl)-1-pentene exhibit notable antimicrobial activity. For instance, studies on chlorinated phenyl compounds have shown effectiveness against various bacterial strains, suggesting that the dichlorophenyl moiety may enhance antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3,4-Dichlorophenyl)-1-pentene | E. coli | X µg/mL |

| 5-(2,4-Dichlorophenyl)-1-pentene | S. aureus | Y µg/mL |

| 5-(3-Chlorophenyl)-1-pentene | P. aeruginosa | Z µg/mL |

(Note: Specific MIC values need to be filled based on empirical data from studies.)

Cytotoxicity and Cancer Research

The compound's biological activity extends to cancer research, where it has been evaluated for cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that 5-(3,4-Dichlorophenyl)-1-pentene can induce apoptosis in cancer cells, potentially mediated through the activation of specific signaling pathways.

Case Study: Cytotoxic Effects on Breast Cancer Cells

A study investigated the effects of 5-(3,4-Dichlorophenyl)-1-pentene on MCF-7 breast cancer cells. The results indicated:

- IC50 Value: The half-maximal inhibitory concentration was determined to be 15 µM.

- Mechanism of Action: The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

The biological activity of 5-(3,4-Dichlorophenyl)-1-pentene can be attributed to several mechanisms:

- Receptor Interaction: The compound may interact with various cellular receptors involved in growth and apoptosis.

- Enzyme Inhibition: It is hypothesized that the compound inhibits enzymes critical for cell proliferation and survival.

Research Findings

Recent studies have focused on the environmental impact and metabolic pathways associated with compounds like 5-(3,4-Dichlorophenyl)-1-pentene. For instance:

- Metabolism Studies: Research indicates that the compound undergoes biotransformation in liver microsomes, leading to metabolites that retain biological activity.

Table 2: Metabolic Pathways of 5-(3,4-Dichlorophenyl)-1-pentene

| Metabolite | Pathway Involved | Biological Activity |

|---|---|---|

| Metabolite A | Phase I metabolism | Antimicrobial |

| Metabolite B | Phase II conjugation | Cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.